molecular formula C23H24N2O5S B2617948 methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226444-62-7

methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2617948
CAS No.: 1226444-62-7
M. Wt: 440.51
InChI Key: GYNFNZRGYYIMBH-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a piperidine ring, a benzo[b][1,4]thiazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[b][1,4]thiazine ring, followed by the introduction of the piperidine moiety and the benzoate ester group. Key steps may include cyclization reactions, nucleophilic substitutions, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine and benzo[b][1,4]thiazine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and benzo[b][1,4]thiazine derivatives, such as:

Uniqueness

What sets methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-10-12-24(13-11-16)22(26)21-15-25(18-7-5-6-17(14-18)23(27)30-2)19-8-3-4-9-20(19)31(21,28)29/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNFNZRGYYIMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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